molecular formula C46H64N5O6PS B13397153 5-[3-[bis(4-methoxyphenyl)-phenyl-methyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[6-[2-cyanoethoxy-(diisopropylamino)phosphanyl]oxyhexyl]pentanamide

5-[3-[bis(4-methoxyphenyl)-phenyl-methyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[6-[2-cyanoethoxy-(diisopropylamino)phosphanyl]oxyhexyl]pentanamide

Cat. No.: B13397153
M. Wt: 846.1 g/mol
InChI Key: RBXYKQBFPLXSJS-UHFFFAOYSA-N
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Description

Biotin amidite is a chemical compound used primarily in the synthesis of biotin-labeled oligonucleotides. It is a phosphoramidite derivative of biotin, a water-soluble B-vitamin, also known as vitamin B7 or vitamin H. Biotin amidite is widely used in molecular biology and biochemistry for labeling nucleic acids, which facilitates the capture, detection, and analysis of specific sequences in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin amidite is synthesized through a series of chemical reactions involving biotin and phosphoramidite chemistry. The synthesis typically involves the following steps:

    Activation of Biotin: Biotin is first activated by converting it into a reactive intermediate, such as a biotinyl chloride or biotinyl ester.

    Coupling with Phosphoramidite: The activated biotin is then coupled with a phosphoramidite reagent under anhydrous conditions. This reaction is usually carried out in the presence of a base, such as diisopropylethylamine, to facilitate the coupling.

    Purification: The resulting biotin amidite is purified using chromatographic techniques to remove any impurities and unreacted starting materials.

Industrial Production Methods

In industrial settings, the production of biotin amidite involves large-scale synthesis using automated synthesizers. These synthesizers are designed to handle the precise addition of reagents and control reaction conditions to ensure high yield and purity. The process typically includes:

    Automated Synthesis: The biotin amidite is synthesized on a solid support, such as a resin or glass bead, using automated DNA/RNA synthesizers.

    Purification and Quality Control: The synthesized biotin amidite is purified using high-performance liquid chromatography (HPLC) and other techniques to ensure its quality and consistency.

Chemical Reactions Analysis

Types of Reactions

Biotin amidite undergoes several types of chemical reactions, including:

    Coupling Reactions: Biotin amidite reacts with nucleophiles, such as hydroxyl groups on nucleotides, to form covalent bonds. This reaction is commonly used in the synthesis of biotin-labeled oligonucleotides.

    Deprotection Reactions: The protecting groups on biotin amidite are removed under specific conditions to reveal the active biotin moiety.

Common Reagents and Conditions

    Coupling Reagents: Diisopropylethylamine and tetrazole are commonly used as coupling reagents to facilitate the reaction between biotin amidite and nucleotides.

    Deprotection Reagents: Mild acids, such as acetic acid, are used to remove protecting groups from biotin amidite.

Major Products Formed

The primary product formed from the reactions of biotin amidite is biotin-labeled oligonucleotides. These labeled oligonucleotides are used in various molecular biology applications, including polymerase chain reaction (PCR), sequencing, and hybridization assays.

Scientific Research Applications

Biotin amidite has a wide range of scientific research applications, including:

    Chemistry: In chemistry, biotin amidite is used for the synthesis of biotin-labeled compounds, which are essential for studying molecular interactions and binding affinities.

    Biology: In biology, biotin amidite is used to label nucleic acids for various applications, such as gene expression analysis, DNA-protein interactions, and chromatin immunoprecipitation.

    Medicine: In medicine, biotin-labeled oligonucleotides are used in diagnostic assays, such as detecting specific DNA or RNA sequences associated with diseases.

    Industry: In the biotechnology industry, biotin amidite is used in the production of biotinylated probes and primers for research and diagnostic purposes.

Mechanism of Action

Biotin amidite exerts its effects by covalently attaching biotin to nucleic acids through phosphoramidite chemistry. The biotin moiety has a high affinity for avidin and streptavidin proteins, which allows for the capture and detection of biotin-labeled nucleic acids. The molecular targets and pathways involved include:

    Biotin-Avidin Interaction: The strong binding affinity between biotin and avidin or streptavidin facilitates the isolation and analysis of biotin-labeled nucleic acids.

    Enzyme-Substrate Interaction: Biotin-labeled oligonucleotides can be used as substrates for various enzymes, enabling the study of enzyme kinetics and mechanisms.

Comparison with Similar Compounds

Biotin amidite is unique compared to other similar compounds due to its specific application in nucleic acid labeling. Similar compounds include:

    Fluorescent Dye Amidites: These compounds are used for labeling nucleic acids with fluorescent dyes, allowing for the visualization of nucleic acids in various assays.

    Click-Chemistry Amidites: These compounds enable the attachment of various functional groups to nucleic acids through click chemistry reactions.

    Other Biotin Derivatives: Other biotin derivatives, such as biotin NHS ester, are used for labeling proteins and other biomolecules.

Biotin amidite stands out due to its high efficiency and specificity in labeling nucleic acids, making it a valuable tool in molecular biology and biochemistry research.

Properties

Molecular Formula

C46H64N5O6PS

Molecular Weight

846.1 g/mol

IUPAC Name

5-[3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]pentanamide

InChI

InChI=1S/C46H64N5O6PS/c1-34(2)51(35(3)4)58(57-32-16-29-47)56-31-15-8-7-14-30-48-43(52)20-13-12-19-42-44-41(33-59-42)50(45(53)49-44)46(36-17-10-9-11-18-36,37-21-25-39(54-5)26-22-37)38-23-27-40(55-6)28-24-38/h9-11,17-18,21-28,34-35,41-42,44H,7-8,12-16,19-20,30-33H2,1-6H3,(H,48,52)(H,49,53)

InChI Key

RBXYKQBFPLXSJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCCCCCNC(=O)CCCCC1C2C(CS1)N(C(=O)N2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCC#N

Origin of Product

United States

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